PdCl2(BINAP)

Beschreibung

Significance and Historical Context of BINAP Ligand in Asymmetric Catalysis

The BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) ligand, a chiral diphosphine, was first developed by Ryōji Noyori and his research group in the early 1980s wikipedia.orgorgsyn.orgroyalsociety.orgthermofisher.comuclm.escytothesis.uspas.vanobelprize.org. Its significance lies in its unique C2-symmetric structure, which possesses axial chirality due to restricted rotation around the bond connecting the two naphthyl rings wikipedia.orgorgsyn.orguclm.esnobelprize.orgresearchgate.netpnas.org. This atropisomeric nature, rather than a stereogenic atom, allows BINAP to create a well-defined chiral environment around a metal center wikipedia.orguclm.esnobelprize.org.

Noyori's pioneering work with BINAP, particularly its use in asymmetric hydrogenation catalyzed by ruthenium and rhodium complexes, earned him a share of the 2001 Nobel Prize in Chemistry royalsociety.orgcytothesis.usnagoya-u.ac.jp. BINAP proved to be exceptionally versatile, catalyzing a broad spectrum of asymmetric reactions with high enantioselectivity, often exceeding 99% enantiomeric excess (ee) researchgate.netsigmaaldrich.comcatalysis.blog. This capability is paramount in industries where the biological activity or material properties of a compound are critically dependent on its specific stereoisomer pas.vanagoya-u.ac.jpcatalysis.blogthieme-connect.com. Consequently, BINAP is recognized as one of the most important and widely utilized chiral ligands in asymmetric catalysis researchgate.netcatalysis.blog.

Evolution of Palladium-BINAP Complexes in Homogeneous and Heterogeneous Catalysis

The incorporation of the BINAP ligand into palladium complexes, such as PdCl2(BINAP), has expanded the catalytic repertoire of palladium, a highly versatile transition metal calpaclab.comscientificlabs.co.uk. These complexes have found extensive applications in both homogeneous and, increasingly, heterogeneous catalytic systems.

In homogeneous catalysis , PdCl2(BINAP) and related palladium-BINAP systems are instrumental in various carbon-carbon bond-forming reactions and other transformations:

Suzuki-Miyaura Coupling: Palladium-BINAP catalysts are highly effective in Suzuki cross-coupling reactions, facilitating the formation of biaryl compounds and other C-C bonds. Research has demonstrated high yields and excellent enantioselectivities, with some systems achieving over 99% ee, particularly when employing modified BINAP ligands or palladium nanoparticles stabilized by BINAP derivatives scientificlabs.co.ukresearchgate.netacs.orguoa.gracs.orguwindsor.carsc.orgresearchgate.net.

Heck Reaction: The asymmetric Heck reaction, crucial for forming carbon-carbon bonds with stereochemical control, benefits from BINAP-palladium catalysis. Studies have reported good yields (50-80%) and high enantioselectivities (80-95% ee) for the formation of chiral tertiary stereocenters pnas.orgsigmaaldrich.comuniurb.itacs.orgchim.itdicp.ac.cn. For instance, specific cascade Heck reactions have yielded products in up to 93% yield with 96% ee dicp.ac.cn.

Hydrogenation: While Noyori's Nobel Prize work highlighted Ru and Rh-BINAP for hydrogenation, palladium complexes also play a role. PdCl2(BINAP) has been utilized for the chemoselective reduction of aryl azides to primary amines in aqueous media, achieving yields exceeding 95% ias.ac.in.

Isomerization: Palladium complexes, including PdCl2(BINAP), can catalyze the cis-trans isomerization of alkenes acs.orgresearchgate.net.

Aldol (B89426) Reactions: Chiral diaqua palladium(II) complexes derived from BINAP have demonstrated significant efficacy in asymmetric aldol reactions, inducing high enantioselectivities, with some systems achieving up to 89% ee researchgate.net.

The development of heterogeneous catalytic systems involving BINAP and palladium is an active area of research aimed at improving catalyst recyclability and simplifying product separation. Efforts include immobilizing BINAP ligands or Pd-BINAP complexes onto solid supports, such as silica, or forming BINAP-stabilized palladium nanoparticles researchgate.netacs.orgrsc.org. These heterogeneous catalysts have shown promise in reactions like the asymmetric Suzuki coupling, allowing for multiple reuse cycles without significant loss in activity or enantioselectivity researchgate.netacs.org.

Scope of Academic Research Focused on Dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)

Academic research surrounding PdCl2(BINAP) and its derivatives is extensive, driven by the continuous pursuit of more efficient, selective, and sustainable catalytic processes. Key areas of investigation include:

Enhancing Catalytic Performance: Researchers are dedicated to improving catalyst activity (measured by Turnover Number, TON, and Turnover Frequency, TOF) and enantioselectivity across a wider range of substrates researchgate.net. This often involves the synthesis of modified BINAP ligands with altered electronic or steric properties, such as Tol-BINAP, DM-BINAP, and H8-BINAP, to fine-tune catalyst behavior thieme-connect.com.

Expanding Reaction Scope: The scope of reactions catalyzed by palladium-BINAP systems is continually being broadened. This includes exploring applications in new transformations like C-H activation and developing more robust protocols for established reactions like cross-couplings and hydrogenations pnas.orgsigmaaldrich.comcatalysis.bloguoa.gracs.orguwindsor.carsc.orgresearchgate.netuniurb.itacs.orgdicp.ac.cnias.ac.inresearchgate.net.

Mechanistic Studies: A deep understanding of the reaction mechanisms is crucial for rational catalyst design. Research aims to elucidate the precise roles of the palladium center and the BINAP ligand in stereochemical induction and catalytic turnover, often employing advanced spectroscopic and computational methods researchgate.netdicp.ac.cnacs.orgresearchgate.net.

Sustainable Catalysis: Significant effort is directed towards developing heterogeneous or recyclable palladium-BINAP catalysts. This aligns with the principles of green chemistry, aiming to reduce waste, minimize catalyst loading, and facilitate easier product purification researchgate.netacs.orgrsc.org.

The ongoing research underscores the enduring importance of PdCl2(BINAP) as a versatile and powerful catalytic tool, with continuous innovation expanding its utility and efficiency in synthetic chemistry.

Compound Name Table:

| Common Name | Full Chemical Name |

| PdCl2(BINAP) | Dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) |

| BINAP | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) |

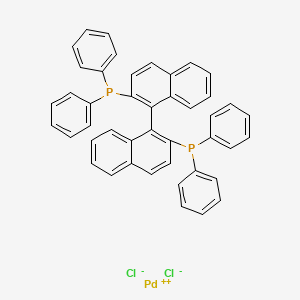

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;palladium(2+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHAUMFISVWIRX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32Cl2P2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115826-95-4, 253157-79-8 | |

| Record name | [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 253157-79-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Precursor Chemistry of Pdcl2 Binap and Analogues

Standard Synthetic Methodologies for Dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)

The most common and straightforward synthesis of PdCl₂(BINAP) involves the direct reaction of a suitable palladium(II) precursor with the BINAP ligand. A widely employed method utilizes palladium(II) chloride (PdCl₂) or its more soluble derivatives. Due to the low solubility of PdCl₂ in common organic solvents, precursors like bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) or bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂) are often preferred to facilitate a homogeneous reaction. uva.esresearchgate.net

A typical procedure involves dissolving the BINAP ligand in an appropriate solvent, such as dichloromethane (B109758) (CH₂Cl₂) or toluene, followed by the addition of the palladium(II) precursor. researchgate.netuzh.ch The reaction mixture is typically stirred at room temperature, leading to the displacement of the weakly coordinating ligands (e.g., acetonitrile (B52724) or benzonitrile) by the bidentate BINAP ligand to form the stable square planar PdCl₂(BINAP) complex.

Another effective precursor is (1,5-cyclooctadiene)palladium(II) chloride (Pd(cod)Cl₂). uzh.ch The reaction of Pd(cod)Cl₂ with BINAP in a solvent like dichloromethane results in the formation of PdCl₂(BINAP) and the release of the cyclooctadiene ligand. uzh.ch This method is advantageous due to the mild reaction conditions and the clean conversion to the desired product. The resulting yellow solid can be purified by washing with non-polar solvents like hexanes and diethyl ether to remove any organic byproducts. uzh.ch

The synthesis can be represented by the following general equation:

PdCl₂L₂ + BINAP → PdCl₂(BINAP) + 2L (where L = MeCN, PhCN, or ½ cod)

The characterization of the synthesized PdCl₂(BINAP) complex is routinely performed using techniques such as ³¹P NMR spectroscopy, which typically shows a characteristic singlet, and X-ray crystallography to confirm the molecular structure. uzh.ch

Table 1: Common Palladium(II) Precursors for PdCl₂(BINAP) Synthesis

| Precursor | Formula | Key Features |

|---|---|---|

| Palladium(II) chloride | PdCl₂ | Inexpensive but poorly soluble. researchgate.net |

| Bis(acetonitrile)palladium(II) chloride | PdCl₂(MeCN)₂ | Good solubility in organic solvents. uva.esresearchgate.net |

| Bis(benzonitrile)palladium(II) chloride | PdCl₂(PhCN)₂ | Similar to the acetonitrile adduct, good solubility. matthey.com |

| (1,5-Cyclooctadiene)palladium(II) chloride | Pd(cod)Cl₂ | Allows for mild reaction conditions. uzh.ch |

Utilization of Palladium(II) Precursor Compounds in Catalyst Generation

The generation of active palladium catalysts for cross-coupling reactions often starts from stable and readily available palladium(II) precursors. nih.gov While preformed Pd(0) complexes can be used, Pd(II) sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are often more practical for both laboratory and industrial applications due to their stability and lower cost. nih.govrsc.org These precursors, however, necessitate an in situ reduction to the catalytically active Pd(0) species. nih.gov

Commonly used palladium(II) precursors for in situ catalyst generation include:

Palladium(II) Acetate (Pd(OAc)₂): A versatile and widely used precursor. Its reduction to Pd(0) is often faster compared to PdCl₂. rsc.org

Palladium(II) Chloride (PdCl₂): A cost-effective option, though its reduction can be slower. rsc.org Solubilized forms like PdCl₂(MeCN)₂ are often employed. rsc.org

[Pd(allyl)Cl]₂: This dimeric complex is another popular precursor that can be readily converted to the active catalyst.

Palladacycles: These are organopalladium compounds containing a carbon-palladium bond, which can act as highly efficient precatalysts. nih.gov

The choice of the Pd(II) precursor can significantly influence the efficiency of the catalytic reaction. Factors such as the nature of the ligands, the reaction conditions, and the specific cross-coupling reaction being performed all play a role in determining the optimal precursor. rsc.org The purity and stability of commercially available palladium precursors are also critical, as impurities can negatively impact catalytic activity. matthey.com

Preparation and Characterization of Modified BINAP Ligands for Palladium Complexation

To fine-tune the steric and electronic properties of the resulting palladium catalysts, a wide range of modified BINAP ligands have been developed. These modifications can lead to improved catalytic activity, selectivity, and stability.

One area of modification involves the synthesis of BINAP derivatives with altered substituents on the phosphine (B1218219) groups or the binaphthyl backbone. For instance, replacing the phenyl groups on the phosphorus atoms with other aryl or alkyl groups can modulate the ligand's electronic properties and steric bulk.

Another strategy involves the introduction of functional groups to the BINAP scaffold. For example, a BINAP derivative bearing an alkyl chain, C8-BINAP, has been synthesized and used to stabilize palladium nanoparticles. nih.gov This modification allows for the preparation of very small and narrowly dispersed nanoparticles that exhibit catalytic activity in carbon-carbon coupling reactions at room temperature. nih.gov

Phosphoramidite ligands derived from BINOL (1,1'-bi-2-naphthol), the precursor to BINAP, represent another class of modified ligands. nih.gov These chiral ligands have been successfully used to prepare optically active palladium nanoparticles. nih.gov The synthesis of these ligands typically involves the reaction of BINOL with a phosphoramidous dichloride. nih.gov The resulting palladium nanoparticles have been characterized by various techniques, including X-ray diffraction, transmission electron microscopy, and ³¹P NMR spectroscopy. nih.gov

The complexation of these modified BINAP ligands with palladium follows similar synthetic routes to that of the parent BINAP, typically involving reaction with a suitable Pd(II) precursor. The resulting complexes are then characterized to confirm their structure and purity.

Table 2: Examples of Modified BINAP Ligands and their Palladium Complexes

| Modified Ligand | Modification | Application |

|---|---|---|

| C8-BINAP | Alkyl chain on the binaphthyl backbone | Stabilization of palladium nanoparticles for C-C coupling. nih.gov |

| Phosphoramidites from BINOL | Phosphoramidite group instead of phosphine | Preparation of chiral palladium nanoparticles for asymmetric catalysis. nih.gov |

| BINAP(O) | Mono-oxidized phosphine group | Forms P,O-chelated palladium complexes with distinct coordination chemistry. researchgate.netacs.org |

Strategies for In Situ Catalyst Formation and Pre-catalyst Reduction

The in situ generation of the active Pd(0) catalyst from a Pd(II) precursor and a ligand is a widely used and practical approach in catalysis. matthey.comnih.gov This strategy avoids the need to synthesize and handle often air-sensitive Pd(0) complexes. The key step in this process is the reduction of the Pd(II) pre-catalyst to the active Pd(0) species. rsc.orgcnr.it

Several factors influence the efficiency of this reduction, including the choice of ligand, base, solvent, and temperature. rsc.org The sequence of adding the reagents can also have a significant impact on the formation of the active catalyst. rsc.org

Common reducing agents for the in situ reduction of Pd(II) complexes include:

Amines: Often used as bases in cross-coupling reactions, they can also facilitate the reduction of Pd(II).

Phosphines: The ligand itself can act as a reducing agent, undergoing oxidation in the process. rsc.org

Alcohols: Primary alcohols can be effective reductants, particularly in the presence of a suitable base. rsc.orgcnr.it

Organometallic reagents: Reagents used in cross-coupling reactions, such as organoboranes or organostannanes, can also reduce the Pd(II) center.

The mechanism of reduction can be complex and may involve the formation of intermediate palladium hydride or other reactive species. sfedu.ru For instance, in the presence of a base, a Pd(II)-phosphine complex can undergo reductive elimination to generate the Pd(0) species.

Kinetic studies have shown that the formation of the active (BINAP)Pd(0) species from Pd(II) precursors is a crucial step in the catalytic cycle. researchgate.net The relative concentrations of the substrates can influence the dominant reaction pathway. researchgate.net In some cases, the reaction may proceed through a pathway where the amine coordinates to the palladium center before the oxidative addition of the aryl halide. researchgate.net

It has also been observed that mixtures of Pd(dba)₂ (a Pd(0) source) and one equivalent of BINAP lead to the formation of a Pd(dba)(BINAP) complex. acs.orgacs.org This complex is in equilibrium with the less ligated and more reactive Pd(BINAP) species, which is believed to be the active catalyst in oxidative addition reactions. acs.orgacs.org

Structural Elucidation and Conformational Analysis of Pdcl2 Binap Complexes

X-ray Crystallographic Investigations of PdCl2(BINAP) and Related Palladium Complexes

Several crystal structures of (BINAP)PdCl2 have been determined, revealing important details about its molecular architecture. manchester.ac.uk For instance, the coordination geometry around the palladium atom is typically a distorted square planar. The BINAP ligand acts as a bidentate chelator, coordinating to the palladium through its two phosphorus atoms. The two chloride ions complete the coordination sphere.

Notably, different crystalline forms and solvates of PdCl2(BINAP) have been characterized. For example, crystal structures of ((S)-BINAP)PdCl2 and a co-crystal with two tetrahydrofuran (B95107) (THF) molecules have been reported. uzh.ch Additionally, a racemic crystal of ((rac)-BINAP)PdCl2 with a dichloromethane (B109758) molecule has been analyzed. uzh.ch These variations in crystal packing can influence subtle geometric parameters of the complex.

The synthesis of related palladium(II) complexes with other chiral bidentate phosphine (B1218219) ligands has also been accompanied by X-ray crystal structure determination, providing a basis for comparison with the PdCl2(BINAP) system. acs.org

Table 1: Selected Crystallographic Data for (BINAP)PdCl2 Complexes

| Compound | Space Group | Key Feature | Reference |

|---|---|---|---|

| ((S)-BINAP)PdCl2 | P43212 | Higher symmetry compared to previously reported P41. | uzh.ch |

| ((S)-BINAP)PdCl2 · 2THF | - | Solvated crystal structure. | uzh.ch |

| ((rac)-BINAP)PdCl2 · CH2Cl2 | - | Racemic crystal with solvent molecule. | uzh.ch |

Analysis of Ligand Geometries: Bite Angle and Dihedral Angles in Palladium Complexes

The "bite angle" is a key geometric parameter in complexes with bidentate ligands, defined as the P-M-P angle (where M is the metal center). researchgate.netwikipedia.org In PdCl2(BINAP), this is the P-Pd-P angle. The natural bite angle of the BINAP ligand is approximately 93°. wikipedia.org

X-ray crystallographic studies of various PdCl2(BINAP) structures have revealed that the experimental bite angles are remarkably consistent, typically falling within a narrow range of 92.52(3)° to 92.84(3)°. uzh.ch Interestingly, DFT calculations of the gas-phase structure of (BINAP)PdCl2 predict a larger bite angle of 95.7°. manchester.ac.ukuzh.ch This discrepancy highlights the influence of crystal packing forces on the molecular geometry in the solid state.

The bite angle is known to be a crucial factor in determining the selectivity of various catalytic reactions. researchgate.net Variations in the bite angle can influence the electronic properties of the metal center and the steric environment of the catalytic pocket.

Another important geometric parameter is the dihedral angle between the Cl1-Pd-Cl2 plane and the P1-Pd-P2 plane. This "delta value" provides an estimate of the asymmetric effect exerted by the equatorial phenyl rings on the exchangeable chloride ligands. uzh.ch

Table 2: Comparison of Experimental and Calculated Bite Angles for (BINAP)PdCl2

| Method | Bite Angle (P-Pd-P) | Reference |

|---|---|---|

| X-ray Crystallography | 92.52(3)° - 92.84(3)° | uzh.ch |

| DFT Calculation (gas-phase) | 95.7° | manchester.ac.ukuzh.ch |

Palladium Oxidation States and Their Influence on Coordination Geometries

The inorganic and coordination chemistry of palladium is dominated by the 0 and +2 oxidation states. researchgate.net In PdCl2(BINAP), palladium is in the +2 oxidation state. Palladium(II) complexes typically adopt a square-planar coordination geometry, which is consistent with the structures observed for PdCl2(BINAP). researchgate.netnih.gov

While PdCl2(BINAP) features a Pd(II) center, related palladium(0) complexes with BINAP and other phosphine ligands are also of great importance, particularly as active species in cross-coupling reactions. The coordination geometry of Pd(0) complexes is often tetrahedral. The transition between different oxidation states and coordination geometries is a fundamental aspect of the catalytic cycles involving these complexes.

The nature of the ligands coordinated to the palladium center can influence the preferred mechanism of key catalytic steps, such as oxidative addition. For instance, computational studies have shown that 12-electron and 14-electron Pd(0) species can favor different oxidative addition mechanisms due to differences in their HOMO symmetries, which in turn can affect site selectivity in reactions. nih.gov

Spectroscopic Characterization Techniques for Structural Insights (e.g., NMR, IR)

In addition to X-ray crystallography, various spectroscopic techniques are vital for characterizing PdCl2(BINAP) and related complexes, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is an especially powerful tool for studying phosphine ligands and their metal complexes. The coordination of the phosphorus atoms of BINAP to the palladium center results in a characteristic downfield shift in the ³¹P NMR spectrum. For example, the ³¹P NMR spectrum of ((S)-BINAP)PdCl2 in CDCl3 shows a signal at 30.4 ppm. uzh.ch ³¹P NMR can also be used to assess the purity of the ligand and to detect the formation of phosphine oxides. orgsyn.org Furthermore, NMR techniques, including Overhauser effect measurements, can provide insights into conformational changes and ion-pairing interactions in solution. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule and can be used to confirm the presence of the BINAP ligand in the complex. orgsyn.org The IR spectrum of BINAP shows characteristic bands for the P-C and aromatic C-H stretching and bending vibrations. Upon coordination to palladium, subtle shifts in these bands can be observed. Studies on the adsorption of BINAP on palladium surfaces have utilized IR spectroscopy to determine the adsorption geometry. researchgate.net

These spectroscopic methods, in conjunction with crystallographic data, provide a comprehensive picture of the structure and bonding in PdCl2(BINAP) complexes, both in the solid state and in solution.

Computational and Theoretical Investigations of Pdcl2 Binap Systems

Density Functional Theory (DFT) Studies on Electronic Structure, Conformational Preferences, and Reactivity

Density Functional Theory (DFT) has been extensively employed to analyze the electronic structure and conformational dynamics of PdCl2(BINAP) complexes. These studies aim to correlate structural features with catalytic activity and selectivity. Research has focused on understanding the nuances of the BINAP ligand's conformation and its impact on the palladium center. For instance, DFT calculations have been used to model the gas-phase structure of (BINAP)PdCl2 and compare it with experimentally determined crystal structures, revealing insights into how crystallographic packing influences geometric parameters like bite angles and the stacking interactions between phenyl and biaryl rings uzh.ch.

DFT calculations have also been applied to understand the reactivity of palladium complexes in various catalytic cycles. For example, DFT studies have examined the mechanism of deprotonation in Pd(II) complexes, identifying it as a potential rate-determining step in certain reactions rsc.org. Furthermore, DFT has been used to explain specific bonding characteristics, such as unusually long Pd-P bond lengths in substituted BINAP-Pd-Br phenyl complexes uzh.ch. The electronic properties, including the HOMO-LUMO energy gap and molecular electrostatic potential (MEP) surfaces, are computed to assess molecular stability and reactivity towards electrophilic attack, providing a stereoelectronic perspective on conformational preferences mdpi.com.

Table 1: Geometric Parameters of PdCl2(BINAP) from DFT Studies

| Parameter | Value (DFT) | Value (Experimental Range) | Significance | Reference |

| Bite Angle (P-Pd-P) | 95.7° | 92.52° - 92.84° | Indicates the flexibility of the ligand around the metal center. | uzh.ch |

| Pd-P Distance | Not specified | Similar to experimental | Reflects the strength of the Pd-P bond. | uzh.ch |

| Dihedral Angle (Cl-Pd-Cl vs. P-Pd-P) | Not specified | Varies | Measures the twist of chloride ligands relative to the P-Pd-P plane. | uzh.ch |

| Phenyl-Naphthyl Dihedral Angle (Π-Π stacking) | 35.7° | 9.7° - 21.2° | Quantifies the extent of Π-Π stacking between aromatic rings, influencing conformation. | uzh.ch |

Molecular Modeling and Simulation of Catalytic Transition States and Reactive Intermediates

Molecular modeling and simulation techniques are crucial for visualizing and analyzing the transient species and high-energy transition states involved in catalytic processes mediated by PdCl2(BINAP). These methods allow researchers to map out reaction pathways and identify key intermediates, such as σ-arylpalladium complexes or palladium hydride species. For instance, studies have employed DFT to investigate the ambiphilic nature of σ-arylpalladium intermediates in intramolecular cyclization reactions, analyzing transition states (TSs) and their associated energy barriers ub.edu.

The simulation of catalytic cycles often involves identifying rate-determining steps and understanding the influence of various factors, like solvent polarity or ligand structure, on these intermediates. For example, in the context of palladium-catalyzed cross-coupling reactions, computational studies aim to determine the active species and elucidate mechanisms involving oxidative addition, transmetalation, and reductive elimination researchgate.netethz.chethz.ch. Simulations can also predict the formation of palladium hydride species and their subsequent involvement in catalytic transformations, such as the E/Z isomerization of alkenes researchgate.net.

Prediction of Ligand Effects and Stereochemical Outcomes through Computational Chemistry

A significant application of computational chemistry in the study of PdCl2(BINAP) is the prediction of ligand effects on stereochemical outcomes, particularly enantioselectivity. The chiral BINAP ligand plays a pivotal role in inducing asymmetry in catalytic reactions. Computational methods are used to model how the steric and electronic properties of BINAP influence the formation of diastereomeric transition states, thereby dictating the enantiomeric excess (ee) of the product caltech.educhemrxiv.org.

Studies have correlated specific ligand parameters, derived from DFT calculations of Pd-ligand complexes, with experimental enantioselectivity. These parameters can include electronic properties like HOMO energy and geometric descriptors such as the angle formed by the phosphine (B1218219) aryl groups chemrxiv.orgnih.gov. By systematically varying ligand structures and performing computational analyses, researchers can design new ligands with improved performance or predict the selectivity for a given reaction with high accuracy chemrxiv.orgnih.gov. For example, in the asymmetric Pauson-Khand reaction, computational studies have identified correlations between ligand parameters and experimental % ee, highlighting the importance of factors like solvent dipole moments and steric demand chemrxiv.org.

Computational Analysis of Reaction Pathways and Energy Profiles

Computational analysis of reaction pathways and energy profiles provides a detailed understanding of the entire catalytic cycle, identifying rate-limiting steps and quantifying activation energies. DFT calculations are commonly used to map out these energy landscapes for reactions catalyzed by PdCl2(BINAP). For instance, in the context of palladium-catalyzed aerobic oxidation of secondary alcohols, DFT with polarizable continuum solvent models has been used to elucidate key interactions responsible for reactivity and selectivity caltech.edu.

Compound List:

PdCl2(BINAP)

2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP)

Palladium(II) acetate (B1210297) (Pd(OAc)2)

Palladium(II) chloride (PdCl2)

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

(dba)Pd(BINAP)

(p-tolyl)(Br)Pd(BINAP)

Pd(BINAP)2

(±)-BINAP

(R)-BINAP

(S)-BINAP

(rac)-BINAP

(R,R)-DIOP

(R)-Tol-BINAP

(R)-DM-BINAP

(R)-DM-SEGPHOS

(R)-DTBM-SEGPHOS

Xantphos

XPhos

BretPhos

(S)-Monophos

(RCN)2PdCl2

Mechanistic Investigations of Pdcl2 Binap Catalyzed Reactions

Fundamental Mechanistic Steps in Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions typically proceed through a well-established catalytic cycle involving several key elementary steps. These steps are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds:

Oxidative Addition: This is often the initial step where a Pd(0) species reacts with an organic electrophile (e.g., an aryl halide or pseudohalide), leading to the formation of a Pd(II) intermediate. The palladium center formally increases its oxidation state by two, and the organic electrophile's bond (e.g., C-X) is cleaved and incorporated into the palladium coordination sphere. fiveable.melibretexts.orgacs.orgresearchgate.netuva.esnih.govuwindsor.cawhiterose.ac.uknih.gov

Transmetalation: In this step, an organic group is transferred from a nucleophilic organometallic reagent (often containing main group elements like boron, tin, zinc, or silicon) to the palladium center. This process replaces the halide or pseudohalide ligand on the Pd(II) complex, forming a new Pd-C bond and typically involving a change in the metal's coordination sphere. libretexts.orgresearchgate.netuva.eswhiterose.ac.uknih.gov

Reductive Elimination: This is usually the final step in the catalytic cycle, where the two organic groups bound to the palladium center couple to form a new C-C bond. Simultaneously, the palladium center is reduced by two oxidation states, regenerating the active Pd(0) catalyst and releasing the desired organic product. fiveable.melibretexts.orgresearchgate.netuva.esnih.gov

Migratory Insertion: This step is particularly important in reactions like the Heck reaction, where an alkene inserts into a Pd-carbon bond. It involves the migration of a ligand to an adjacent unsaturated ligand, increasing the coordination number of the metal center. libretexts.orgnih.gov

The specific sequence and dominance of these steps can vary depending on the reaction, the substrates, and the catalyst system employed, including the nature of the BINAP ligand. researchgate.netchemrxiv.org

Role of Palladium Oxidation States in Catalytic Cycles

Palladium catalysis predominantly operates via a Pd(0)/Pd(II) redox cycle. fiveable.menih.govnih.govcaltech.edu The Pd(II) species, such as PdCl₂(BINAP), often serves as a precatalyst. It is typically reduced in situ to the active Pd(0) species, which then enters the catalytic cycle. fiveable.mecaltech.edursc.org The Pd(0) state is nucleophilic and readily undergoes oxidative addition with organic electrophiles, initiating the cycle. caltech.edu The Pd(II) state, formed after oxidative addition and subsequent steps like transmetalation, is then reduced back to Pd(0) via reductive elimination. caltech.edu While Pd(0) and Pd(II) are the most prevalent oxidation states, there is emerging research into Pd(IV) intermediates, often requiring strong oxidants, which can unlock new reactivity pathways not accessible in conventional Pd(0)/Pd(II) cycles. nih.govnih.govcaltech.eduresearchgate.net However, for typical BINAP-catalyzed reactions, the focus remains on the Pd(0)/Pd(II) interconversion.

Characterization and Elucidation of Key Catalytic Intermediates

Direct characterization of transient intermediates in palladium-catalyzed reactions is challenging due to their short lifetimes and high reactivity. However, advancements in spectroscopic techniques, such as NMR (including ³¹P NMR), mass spectrometry, and X-ray crystallography, have enabled the identification and structural elucidation of key intermediates. chemrxiv.orgchemrxiv.orgresearchgate.netuni-muenchen.deresearchgate.net For instance, studies have captured isolable Pd(0) complexes coordinated by a single ancillary ligand, which are proposed as the active species in oxidative addition. chemrxiv.orgresearchgate.net Computational methods, including Density Functional Theory (DFT), are frequently employed in conjunction with experimental data to model reaction pathways and identify transition states and intermediates, providing deeper mechanistic insights. researchgate.netnih.govchemrxiv.orgrsc.orgrsc.orguni-muenchen.deresearchgate.netethz.ch These studies have helped to confirm the involvement of species like monoligated Pd(0) complexes and to understand the role of ligand dissociation in generating catalytically active species. nih.govchemrxiv.orgresearchgate.net

Stereochemical Pathways and Mechanisms of Enantioselectivity Control

The remarkable enantioselectivity observed in reactions catalyzed by PdCl₂(BINAP) complexes is primarily attributed to the chiral nature of the BINAP ligand. ajchem-b.comresearchgate.netwiley-vch.deacs.orgsci-hub.seaip.org BINAP possesses axial chirality due to restricted rotation around the C1-C1' bond of the binaphthyl system, leading to stable (R) and (S) enantiomers. wiley-vch.desci-hub.seaip.org When coordinated to palladium, the BINAP ligand creates a chiral environment around the metal center. This chiral pocket dictates the orientation and approach of substrates during key catalytic steps, such as oxidative addition or migratory insertion. ajchem-b.comacs.orgsci-hub.se The specific conformation of the BINAP ligand and its bite angle influence the geometry of the palladium complex and the transition states formed. uoa.graip.org For example, in asymmetric hydrogenation, the chiral BINAP-metal complex forms a specific transition state that favors the formation of one enantiomer of the product over the other. ajchem-b.comwiley-vch.de The precise arrangement of the BINAP substituents around the palladium center guides the substrate's interaction, leading to the observed high enantiomeric excesses (ee). acs.orgsci-hub.se The stereochemical outcome is a result of the intricate interplay between the catalyst's chiral architecture and the substrate's geometry. acs.orgaip.org

Influence of Reaction Conditions on Reaction Mechanisms

Reaction conditions, including solvent, base, temperature, and additives, significantly influence the mechanistic pathways and performance of PdCl₂(BINAP)-catalyzed reactions. nih.govwhiterose.ac.ukchemrxiv.orgrsc.orgethz.chajchem-b.comacs.orgacs.orguwindsor.ca

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reactants and catalysts, the stability of palladium intermediates, and the rate of ligand dissociation. For instance, solvent polarity can influence the nature of the active species, with non-polar solvents potentially favoring monoligated Pd(0) species, while polar solvents might stabilize anionic palladium species. whiterose.ac.ukethz.chacs.org

Base: Bases are often essential for deprotonating substrates or activating nucleophiles, and their strength and nature can impact the rate of transmetalation and other steps. whiterose.ac.ukuwindsor.caresearchgate.net For example, cesium carbonate has been found to be beneficial in certain Buchwald-Hartwig aminations catalyzed by BINAP systems. researchgate.net

Temperature: Temperature influences reaction rates and can affect the stability of intermediates and the catalyst itself, potentially leading to decomposition pathways or altered selectivity. acs.orgchemrxiv.org

Additives: Various additives, such as salts or co-catalysts, can also play a role by influencing equilibria, promoting catalyst activation, or scavenging byproducts. ethz.chmdpi.com

Systematic studies investigating these parameters are crucial for understanding how to optimize reaction efficiency, selectivity, and enantioselectivity. For example, the sequence of reagent addition and the choice of precatalyst/ligand combination can critically affect the formation and stability of the active Pd(0) species. rsc.orguwindsor.ca

Data Table: Influence of Ligand and Solvent on Pd-Catalyzed Amination

The following table illustrates how different ligands and solvents can affect the yield of a typical Buchwald-Hartwig amination reaction, a class of reactions where BINAP is frequently employed. While this table uses generic data for illustrative purposes, it highlights the critical influence of these parameters on reaction outcomes.

| Reaction Type | Precatalyst/Ligand | Substrate | Amine Nucleophile | Solvent | Base | Yield (%) | Reference (Illustrative) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP | 4-Bromoanisole | Aniline | Toluene | NaOt-Bu | 95 | uwindsor.caresearchgate.netresearchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP | 4-Bromoanisole | Aniline | THF | NaOt-Bu | 88 | uwindsor.caresearchgate.netresearchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | 4-Bromoanisole | Aniline | Toluene | NaOt-Bu | 92 | uwindsor.caresearchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP | 4-Chlorotoluene | Aniline | Toluene | Cs₂CO₃ | 70 | uwindsor.caresearchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP | 4-Chlorotoluene | Aniline | DMF | Cs₂CO₃ | 85 | uwindsor.caresearchgate.net |

Note: Yields are representative and may vary based on specific experimental conditions and substrate scope.

Catalytic Applications in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

PdCl2(BINAP) is instrumental in numerous cross-coupling reactions, which proceed through a general catalytic cycle involving oxidative addition, transmetalation (in most cases), and reductive elimination. The chiral BINAP ligand, a bidentate phosphine (B1218219), plays a crucial role in the catalyst's stability and reactivity, influencing the efficiency and selectivity of these transformations.

The Buchwald-Hartwig amination is a cornerstone method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines. wikipedia.orgnih.gov The development of catalyst systems using bidentate phosphine ligands like BINAP marked a significant advancement in this reaction, extending its applicability to a broader range of substrates, including primary amines. wikipedia.orgwiley.com

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, generated in situ from the PdCl2(BINAP) precatalyst. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the active Pd(0) catalyst. libretexts.org The use of BINAP ligands has been shown to facilitate these reactions, leading to higher yields and rates compared to earlier catalyst systems. wikipedia.org

Research has demonstrated the efficacy of Pd(BINAP) complexes in the amination of various aryl bromides. researchgate.net These catalyst systems have proven to be robust, with applications in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

| Aryl Halide | Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene (B49008) | Morpholine | NaOtBu | Toluene | 95 |

| 1-Bromo-4-methoxybenzene | Aniline | NaOtBu | Toluene | 88 |

| 2-Bromopyridine | Piperidine | K3PO4 | Dioxane | 92 |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.org PdCl2(BINAP) has been successfully employed as a catalyst for this transformation. researchgate.net The reaction mechanism differs from many other cross-coupling reactions as it does not involve a transmetalation step. Instead, it proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the product and a hydridopalladium complex. libretexts.orglibretexts.org A base is required to regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The use of the chiral BINAP ligand can induce asymmetry in the Heck reaction, making it a valuable tool for enantioselective synthesis, particularly when using substrates with triflate leaving groups. libretexts.org A study on the Heck reaction of 3-formylquinolin-2-yl chlorides with methyl acrylate (B77674) demonstrated that a catalyst system of PdCl2 and rac-BINAP in DMA solvent at 130°C provides good to excellent yields of the corresponding methyl 3-(3-formyl-quinolin-2-yl) acrylates. researchgate.net

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| PdCl2 (2.5 mol%), rac-BINAP (2.5 mol%) | NaOAc | DMA | 130 | 85 |

| PdCl2 (2.5 mol%), rac-BINAP (2.5 mol%) | K2CO3 | DMA | 130 | 72 |

| PdCl2 (2.5 mol%), rac-BINAP (2.5 mol%) | Et3N | DMA | 130 | 65 |

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. nobelprize.orgjsynthchem.com PdCl2(BINAP) can serve as a precatalyst for this reaction. The catalytic cycle involves the oxidative addition of the organic halide to Pd(0), followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron byproducts. jsynthchem.com The use of PdCl2(BINAP) and related phosphine-ligated palladium catalysts has been particularly effective for the coupling of challenging substrates, such as aryl chlorides. nih.govrsc.orgresearchgate.net

| Organic Halide | Organoboron Compound | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 98 |

| 1-Bromonaphthalene | 2-Thiopheneboronic acid | PdCl2(PPh3)2 | K2CO3 | PEG | 94 |

| 2-Bromotoluene | 4-Methylphenylboronic acid | Pd/BI-DIME | CsF | DME | 91 |

The Stille and Negishi reactions are powerful palladium-catalyzed cross-coupling methods for carbon-carbon bond formation. The Stille reaction couples an organic halide or triflate with an organotin compound, while the Negishi reaction utilizes an organozinc reagent. libretexts.orgnobelprize.org

The catalytic cycles for both reactions are similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org In the Stille reaction, the transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center. libretexts.org Similarly, in the Negishi coupling, an organozinc compound serves as the transmetalating agent. nih.gov

While specific examples directly citing PdCl2(BINAP) are less common in readily available literature compared to other coupling reactions, palladium catalysts supported by phosphine ligands are standard for these transformations. The principles of the catalytic cycle suggest that PdCl2(BINAP) would be a competent precatalyst. For instance, palladium nanoparticles stabilized by a modified BINAP ligand have shown good activity in Stille coupling reactions. nih.gov The Negishi coupling is valued for the high reactivity and functional group tolerance of organozinc reagents. nih.gov

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgmdpi.com

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to the Pd(0) species is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the final product. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne and the copper(I) salt. wikipedia.org While PdCl2(PPh3)2 is a commonly cited catalyst, the fundamental steps are analogous for other phosphine-ligated palladium precatalysts like PdCl2(BINAP). libretexts.orgnih.gov

The previously discussed reactions collectively represent the significant role of PdCl2(BINAP) and related palladium-phosphine complexes in the formation of carbon-nitrogen and carbon-carbon bonds.

Carbon-Nitrogen Bond Formations : The Buchwald-Hartwig amination is the primary example where PdCl2(BINAP) is used to construct C-N bonds, a critical transformation in the synthesis of pharmaceuticals and organic materials. wikipedia.orgwiley.commit.edu

Carbon-Carbon Bond Formations : The Heck, Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions are all powerful methods for creating C-C bonds. iupac.orgorientjchem.orgresearchgate.net These reactions, catalyzed by systems often involving PdCl2(BINAP) or similar phosphine ligands, allow for the precise and efficient assembly of complex molecular architectures from simpler building blocks. jsynthchem.comiupac.org The Suzuki-Miyaura reaction, in particular, is one of the most widely applied C-C bond-forming reactions due to its operational simplicity and the stability of the organoboron reagents. jsynthchem.com

Asymmetric Catalytic Transformations

The true prowess of the PdCl2(BINAP) system lies in its application to asymmetric catalysis, where the chiral BINAP ligand effectively transfers stereochemical information to the products of the reaction.

Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched alcohols and alkanes from prochiral ketones and olefins, respectively. While ruthenium(II)-BINAP complexes are famously effective for the asymmetric hydrogenation of a wide range of ketones and olefins, the application of palladium-based BINAP catalysts for these transformations is also an area of investigation. researchgate.netnih.gov

Reports on the direct use of PdCl2(BINAP) for the asymmetric hydrogenation of unfunctionalized olefins and ketones are limited. However, palladium complexes with BINAP and other similar chiral phosphine ligands have been explored. For instance, palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones has been achieved to produce trans-cycloalkanols with high enantioselectivity through a dynamic kinetic resolution process under acidic conditions. dicp.ac.cn In the context of related palladium catalysts, a Pd(CF3CO2)2/SynPhos system has been used for the asymmetric hydrogenation of functionalized ketones. acs.org The choice of the palladium precursor and the specific chiral phosphine ligand is crucial for achieving high reactivity and enantioselectivity.

The construction of carbon-carbon and carbon-nitrogen bonds through aldol (B89426) and Mannich-type reactions is fundamental in organic synthesis. Chiral palladium(II) complexes of BINAP have emerged as effective catalysts for the asymmetric variants of these reactions.

Stable diaqua palladium(II) complexes of (R)-BINAP and (R)-Tol-BINAP, which can be prepared from PdCl2(MeCN)2, have been shown to be excellent catalysts for asymmetric aldol reactions. acs.org These air- and moisture-stable complexes catalyze the reaction between silyl (B83357) enol ethers and aldehydes to afford aldol products in good yields and with high enantiomeric ratios, particularly with electron-rich aldehydes. acs.org

Similarly, chiral palladium complexes, including those with (R)-BINAP, have been successfully employed in the direct enantioselective Mannich reaction of α-cyanoketones with N-Boc imines. researchgate.net These reactions, catalyzed by air- and moisture-stable chiral palladium complexes, produce the corresponding β-amino-α-cyanoketones in high yields and with significant enantioselectivities. researchgate.net The development of binuclear μ-hydroxo palladium complexes with BINAP ligands has further improved the efficiency of these asymmetric Mannich-type reactions, yielding benzoylalanine derivatives with up to 90% enantiomeric excess (ee). nih.gov

| Entry | Aldehyde/Imine | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 1-Phenyl-1-trimethylsilyloxyethene | [(R)-BINAP]Pd(H₂O)₂²⁺ | CH₂Cl₂ | 98 | 76 |

| 2 | N-Boc-benzaldimine | 2-Cyanocyclopentanone | [(R)-BINAP]PdCl₂ derivative | THF | 95 | 88 |

| 3 | N-Boc-p-methoxybenzaldimine | 2-Cyanocyclopentanone | [(R)-BINAP]PdCl₂ derivative | THF | 92 | 85 |

| 4 | N-Boc-p-chlorobenzaldimine | 2-Cyanocyclopentanone | [(R)-BINAP]PdCl₂ derivative | THF | 93 | 86 |

Palladium-catalyzed asymmetric allylic amination (AAA) is a highly valuable method for the synthesis of chiral allylic amines, which are important structural motifs in many biologically active compounds. The palladium/BINAP system has been investigated for this transformation.

The enantioselective allylic amination of acyclic allylic carbonates catalyzed by a palladium/(S)-BINAP(S) system has been reported to proceed with high enantiomeric excess for several substrates. acs.org A notable feature of this catalytic system is the unusually high regioselectivity for the branched isomer when using crotyl carbonates as substrates. acs.org The use of modified BINAP ligands, such as (S)-TolBINAP(S), has been shown to further increase the enantioselectivity of these aminations. acs.org

| Entry | Allylic Carbonate | Amine | Ligand | Solvent | Yield (%) | ee (%) | Branched:Linear |

| 1 | (E)-1,3-Diphenylallyl ethyl carbonate | Benzylamine | (S)-BINAP(S) | THF | 95 | 96 | >99:1 |

| 2 | (E)-1,3-Diphenylallyl ethyl carbonate | Allylamine | (S)-BINAP(S) | THF | 92 | 95 | >99:1 |

| 3 | (E)-Cinnamyl ethyl carbonate | Benzylamine | (S)-BINAP(S) | THF | 85 | 93 | >99:1 |

| 4 | (E)-Crotyl ethyl carbonate | Benzylamine | (S)-TolBINAP(S) | THF | 88 | 91 | 92:8 |

The functionalization of alkenes through nucleopalladation, where a nucleophile and a palladium species add across a double bond, is a versatile strategy in organic synthesis. acs.orgnih.govnih.govsemanticscholar.org Achieving enantioselectivity in these reactions is a significant goal.

The stereochemical outcome of nucleopalladation can be influenced by the nature of the phosphine ligand. While monodentate phosphines often favor a cis-oxypalladation pathway, chelating ligands like BINAP have been shown to promote trans-oxypalladation in certain systems. nih.gov For example, in the alkoxyarylation of alkenes, the use of a catalyst with (±)-BINAP led to products consistent with a trans-oxypalladation mechanism. acs.org However, the development of highly enantioselective versions of these reactions remains a challenge. While BINAP has been explored in this context, achieving high levels of asymmetric induction often requires careful optimization of the reaction conditions and the specific palladium precursor.

Asymmetric hydrovinylation, the addition of a hydrogen and a vinyl group across a double bond, is an atom-economical method for the synthesis of chiral alkenes. While nickel-based catalysts are prominent in this field, palladium-catalyzed variants have also been investigated. Similarly, carbopalladation, the addition of a carbon and a palladium species across an unsaturated bond, is a key step in many catalytic cycles.

In the context of enantioselective Pd-catalyzed carboamination reactions for the synthesis of 2-(arylmethyl)- or 2-(alkenylmethyl)pyrrolidines, a series of chiral bis-phosphines were examined. It was noted that ligands such as (S)-BINAP did not yield satisfactory results in this specific transformation. The success of such reactions is highly dependent on the intricate interplay between the substrate, the nucleophile, and the steric and electronic properties of the chiral ligand. Further research is needed to fully elucidate the potential of PdCl2(BINAP) in asymmetric hydrovinylation and other carbopalladation reactions.

Other Significant Catalytic Transformations

Cross-dehydrogenative coupling (CDC) is a highly atom-economical synthetic strategy that involves the formation of a C-C bond through the formal removal of a hydrogen molecule from two different C-H bonds. libretexts.org Palladium catalysis is central to many CDC reactions, particularly for the coupling of sp²-hybridized carbons in arene-arene or arene-alkene systems. libretexts.org

The general mechanism for palladium-catalyzed CDC typically begins with the C-H activation of one of the coupling partners by a Pd(II) species to form an arylpalladium intermediate. libretexts.org This step can be facilitated by a directing group on the substrate. The arylpalladium species then interacts with the second coupling partner. In a Heck-type mechanism, this involves carbopalladation of an olefin followed by β-hydride elimination to yield the coupled product and a Pd(0) species. libretexts.org Alternatively, in direct arylation pathways, a second C-H activation event occurs to form a Pd(II) bis-aryl complex, which then undergoes reductive elimination to furnish the biaryl product and Pd(0). libretexts.org

A crucial component of the catalytic cycle is the reoxidation of the resulting Pd(0) back to the active Pd(II) state, which requires a stoichiometric oxidant. libretexts.org Common oxidants include copper(II) or silver(I) salts, benzoquinone, and molecular oxygen. While specific examples detailing the use of PdCl2(BINAP) in CDC are not as prevalent as in other cross-coupling reactions, the fundamental principles of ligand-assisted palladium catalysis are directly applicable. The BINAP ligand's role in related cross-coupling reactions is to stabilize the palladium intermediates and influence the crucial reductive elimination step, suggesting its potential for controlling selectivity, including enantioselectivity, in future CDC methodologies.

While PdCl2(BINAP) is not a conventional initiator for chain-growth polymerization, palladium-phosphine systems are extensively used to create polymer-based catalytic materials. These materials leverage the high activity and selectivity of molecular catalysts like Pd-BINAP while providing the practical benefits of heterogeneous catalysts, such as ease of separation and recyclability.

Two primary strategies are employed to integrate Pd-BINAP systems with polymers:

Immobilization of Pre-formed Complexes: A pre-synthesized Pd-BINAP complex can be physically entrapped or chemically grafted onto a polymer support. For example, palladium nanoparticles can be stabilized within a polymer matrix like polystyrene. researchgate.net The synthesis can involve the oxidation of a palladium-phosphine precursor like Pd(PPh₃)₄ in the presence of the monomer (styrene), followed by radical polymerization to encapsulate the resulting nanoparticles. researchgate.net These polymer-embedded nanoparticles serve as robust and recyclable catalysts for various transformations. researchgate.net

Polymerization of Ligand-Containing Monomers: A more integrated approach involves synthesizing a polymer that incorporates the phosphine ligand directly into its structure. This can be achieved by creating monomers that contain a BINAP or related diphosphine moiety. These functionalized monomers are then polymerized, often through methods like Friedel-Crafts alkylation, to create microporous organic polymers. mdpi.com The resulting polymer network, which is rich in phosphine-coordinating sites, can then be treated with a palladium source, such as palladium(II) acetate (B1210297), to generate the catalytically active Pd-polymer material. mdpi.com These materials have proven to be highly efficient and recyclable catalysts for cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com

These polymer-supported Pd-BINAP systems combine the catalytic prowess of the molecular complex with the operational advantages of a solid-phase catalyst, making them valuable tools in sustainable chemistry.

Ligand Effects and Rational Design Principles in Pdcl2 Binap Systems

Influence of BINAP's Chiral Binaphthyl Backbone and Phosphine (B1218219) Substituents

The fundamental design of BINAP, featuring a chiral binaphthyl backbone, is central to its success in inducing enantioselectivity. The axial chirality arising from the restricted rotation around the 1,1'-biaryl bond creates a well-defined chiral environment around the palladium center acs.org. This rigid scaffold effectively transmits stereochemical information to the reacting substrate. The phosphine substituents, typically phenyl groups in BINAP, also play a crucial role. Modifications to these substituents can tune the electronic and steric properties of the ligand, thereby influencing catalyst activity and selectivity pnas.org. For instance, altering the electron-donating or withdrawing nature of groups on the phenyl rings can impact the electron density at the palladium center, affecting oxidative addition and reductive elimination steps in catalytic cycles.

Elucidation of Steric and Electronic Effects of Phosphine Moieties on Catalytic Performance

The steric bulk and electronic characteristics of the phosphine moieties within BINAP and its analogues are critical determinants of catalytic performance. Electron-rich phosphines generally increase electron density at the palladium center, which can enhance the rate of oxidative addition, a key step in many cross-coupling reactions conicet.gov.ar. Conversely, electron-poor phosphines might alter the catalyst's reactivity in different ways. Steric effects, often quantified by parameters like the Tolman cone angle, influence the coordination sphere around the palladium. Bulky phosphine groups can promote the formation of catalytically active species with lower coordination numbers or influence the approach of substrates to the metal center, thereby affecting both activity and selectivity conicet.gov.arnumberanalytics.com. Studies comparing BINAP with other phosphine ligands have highlighted how these subtle electronic and steric differences can lead to significant variations in reaction outcomes, including yield and enantiomeric excess pnas.orgnih.gov.

Systematic Studies on the Role of Ligand Bite Angle in Catalyst Selectivity and Activity

The "bite angle," defined as the P-M-P angle in a metal complex, is a critical parameter for bidentate ligands like BINAP. This angle dictates the geometry of the coordination sphere around the metal and can significantly influence catalyst selectivity and activity cmu.edu. For BINAP, the bite angle is generally around 92-93 degrees in its palladium complexes uzh.ch. Systematic studies have shown that variations in bite angle among different diphosphine ligands can lead to divergent catalytic behaviors. Ligands supporting larger bite angles have, in some cases, been found to be more effective in certain palladium-catalyzed reactions, potentially by stabilizing specific intermediates or transition states cmu.edu. The rigidity of the binaphthyl backbone in BINAP contributes to a relatively well-defined bite angle, which is advantageous for achieving high enantioselectivity. However, the precise influence of the bite angle is context-dependent, varying with the specific reaction and substrate aip.orgresearchgate.netresearchgate.netacs.org.

Investigation of Hemilabile Ligand Behavior (e.g., BINAP(O) derivatives)

Hemilabile ligands are capable of reversible dissociation from the metal center, offering a dynamic coordination environment that can be beneficial for catalysis. Derivatives of BINAP, such as BINAP(O) (2-(diphenylphosphino)-2'-(diphenylphosphinyl)-1,1'-binaphthyl), exhibit interesting coordination behavior compared to BINAP itself wiley-vch.de. In BINAP(O), the phosphine oxide moiety can act as a Lewis basic site, potentially coordinating to the palladium center in a P,O-chelate fashion wiley-vch.de. This hemilabile character, where the phosphine oxide can reversibly bind or dissociate, can influence the catalytic cycle by opening up coordination sites or stabilizing intermediates. Research has shown that BINAP(O) complexes with palladium can display coordination chemistry distinct from BINAP, potentially leading to different catalytic outcomes wiley-vch.de. The study of such derivatives provides insights into how the introduction of different functional groups can modulate ligand behavior and catalytic performance.

Development and Application of Modified BINAP Analogues (e.g., TolBINAP, BINAPFu, BINAP(S))

The success of BINAP has spurred the development of numerous modified analogues to further enhance catalytic performance or tune properties like solubility and substrate scope. These modifications often involve altering the substituents on the phosphine phenyl rings or the binaphthyl backbone itself.

TolBINAP: This analogue features tolyl groups in place of phenyl groups on the phosphorus atoms. TolBINAP generally exhibits similar enantioselective features to BINAP but often provides increased solubility for its metal complexes in organic solvents. This improved solubility can be advantageous for certain catalytic processes.

BINAPFu (Fluorinated BINAP): Introducing fluorine atoms into the BINAP structure can significantly alter its electronic properties. Fluorinated ligands can exhibit different electronic profiles, potentially leading to altered reactivity or selectivity in palladium-catalyzed reactions.

BINAP(S) (Sulfur-containing BINAP): Analogues incorporating sulfur atoms, such as in BINAP(S), represent another avenue for ligand design. The presence of sulfur can influence the ligand's coordination strength and electronic donation, thereby modulating the palladium catalyst's behavior.

These modified BINAP analogues, along with others like XylBINAP and DTBM-BINAP, have been explored to achieve superior enantioselectivity or broader substrate applicability in various palladium-catalyzed transformations. The rational design of these ligands allows chemists to fine-tune catalytic systems for specific synthetic challenges.

Heterogeneous Catalysis and Nanoparticle Systems Based on Binap Palladium

Synthesis and Stabilization of BINAP-Modified Palladium Nanoparticles

The preparation of BINAP-stabilized palladium nanoparticles typically involves the reduction of palladium precursors in the presence of the BINAP ligand or its derivatives. These ligands play a critical role in controlling the size, morphology, and stability of the resulting nanoparticles, preventing aggregation and maintaining a high surface area for catalytic applications.

Common synthetic approaches utilize palladium salts such as potassium tetrachloropalladate(II) (K2PdCl4) or palladium(II) acetate (B1210297) (Pd(OAc)2) as precursors. The reduction is often carried out using reducing agents like sodium borohydride (B1222165) (NaBH4) or trioctylphosphine (B1581425) (TOP) in suitable solvents, such as tetrahydrofuran (B95107) (THF) or methanol. For instance, the reduction of K2PdCl4 in THF with NaBH4 in the presence of the C8-BINAP ligand has been demonstrated to yield C8-BINAP-stabilized palladium nanoparticles with very small core sizes and narrow size distributions, typically around 1.2 ± 0.2 nm rsc.orgnih.gov. Other methods include ligand exchange reactions, where pre-formed palladium nanoparticles stabilized by weaker ligands (like TOP) are treated with BINAP to achieve BINAP-stabilized PdNPs skku.edu.

The use of chiral BINAP derivatives, such as (R)- or (S)-BINAP, allows for the synthesis of optically active, chiral palladium nanoparticles. These chiral nanocatalysts have shown potential in asymmetric catalytic transformations nih.govacs.org. The mean particle sizes reported for BINAP-stabilized PdNPs vary depending on the specific ligand derivative and synthesis conditions, with values ranging from approximately 1.2 nm to 5 nm rsc.orgskku.edunih.gov.

Table 1: Synthesis and Characterization of BINAP-Stabilized Palladium Nanoparticles

| Ligand Used | Palladium Precursor | Stabilizing Agent/Method | Average Particle Size (nm) | Size Distribution | Reference(s) |

| C8-BINAP | K2PdCl4 | C8-BINAP, NaBH4 | 1.2 ± 0.2 | Narrow | rsc.org |

| (R)-BINAP | Not specified | BINAP | ~2.0 | Not specified | nih.gov |

| (S)-BINAP | Not specified | BINAP | ~2.0 | Not specified | nih.gov |

| (S)-BINAP | TOP-stabilized PdNPs | Ligand exchange with (S)-BINAP | ~5.0 | Not specified | skku.edu |

| BINAP | [Pd2(dba)3] | BINAP, H2 | ~4.0 | Not specified | academie-sciences.fr |

| BINAP | [PdCl2(cod)] | BINAP, [BMI][PF6] | ~4.0 | Not specified | academie-sciences.fr |

| BINAP | Pd(acac)2 | BINAP, H2 | Not specified | Not specified | nih.gov |

Catalytic Activity and Recyclability of Heterogeneous BINAP-Palladium Nanocatalysts

BINAP-stabilized palladium nanoparticles have demonstrated significant catalytic activity in various organic transformations, particularly in carbon-carbon bond-forming reactions such as Suzuki-Miyaura and Stille couplings. These nanocatalysts often exhibit high efficiency at room temperature and can be readily recovered and reused, offering advantages over homogeneous counterparts.

For example, C8-BINAP-palladium nanoparticles have been successfully employed in the Stille coupling of methyl 2-iodobenzoate (B1229623) with 2-(tributylstannyl)thiophene, achieving 91% conversion, and in the Suzuki coupling of 4-bromotoluene (B49008) with phenylboronic acid, yielding 83% of the product rsc.orgnih.gov. These reactions proceeded smoothly at room temperature, and the nanocatalyst could be recycled up to two times without a significant loss in activity rsc.org. Similarly, chiral BINAP-stabilized PdNPs have been utilized in asymmetric Suzuki coupling reactions, achieving high yields (up to 96%) and excellent enantiomeric excesses (over 99% ee), with recyclability demonstrated for more than 12 cycles without loss of performance acs.org. Other applications include asymmetric hydrosilylation of styrene (B11656) nih.gov and general cross-coupling reactions like Heck and Sonogashira rsc.org. The ability to perform multiple catalytic cycles with minimal deactivation underscores the robustness and reusability of these BINAP-palladium nanocatalysts.

Table 2: Catalytic Performance of BINAP-Palladium Nanocatalysts

| Reaction Type | Substrates | Catalyst System | Conditions | Yield / Conversion | Recyclability (Cycles) | Enantioselectivity (ee) | Reference(s) |

| Stille Coupling | Methyl 2-iodobenzoate + 2-(tributylstannyl)thiophene | C8-BINAP-Pd NPs | Room temperature | 91% conv. | 2 | Not specified | rsc.orgnih.gov |

| Suzuki Coupling | 4-Bromotoluene + Phenylboronic acid | C8-BINAP-Pd NPs | Room temperature | 83% yield | 2 | Not specified | rsc.org |

| Asymmetric Suzuki | 1-Bromo-2-methoxynaphthalene + 1-naphthylboronic acid | (S)-BINAP-PdNPs | Room temperature | Up to 96% yield | >12 | >99% ee | acs.org |

| Hydrosilylation | Styrene | (R/S)-BINAP-PdNPs | Not specified | Not specified | Not specified | Not specified | nih.gov |

| Cross-Coupling | Various aryl halides | Cellulose-Pd NPs | Not specified | High | Complete | Not specified | rsc.org |

Surface Adsorption Studies of BINAP on Palladium Surfaces

Understanding the adsorption behavior of BINAP on palladium surfaces is crucial for elucidating the mechanism of stabilization and catalysis. Studies employing techniques such as Infrared (IR) spectroscopy and Density Functional Theory (DFT) calculations have provided insights into how BINAP molecules interact with palladium.

Research has shown that BINAP adsorbs on palladium nanoparticles and surfaces with its C2 symmetry axis oriented perpendicular to the surface researchgate.netacs.org. Due to the steric bulk of the phenyl rings attached to the phosphorus atoms, the primary interaction with the palladium surface occurs through two of BINAP's aromatic rings, which lie parallel to the surface, rather than directly through the phosphorus atoms researchgate.netacs.org. The remaining two phenyl rings are positioned in a tilted orientation towards the surface. These findings are supported by DFT calculations and experimental IR spectra, which reveal band shifts consistent with the coordination of phosphine (B1218219) ligands to metal surfaces researchgate.net. Methods such as increasing temperature or introducing coadsorbates have been employed to enhance the transient sorption of BINAP for detailed surface studies researchgate.netacs.org. Furthermore, X-ray photoelectron spectroscopy (XPS) is used to confirm the presence of Pd(0) species and the coordination of phosphorus-containing ligands on the nanoparticle surface, indicating successful stabilization nih.govacs.org.

Compound List:

PdCl2(BINAP)

BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl)

C8-BINAP

Palladium nanoparticles (PdNPs)

Potassium tetrachloropalladate(II) (K2PdCl4)

Palladium(II) acetate (Pd(OAc)2)

Trioctylphosphine (TOP)

C8-BINAP-palladium nanoparticles

(R)-BINAP-protected PdNPs

(S)-BINAP-protected PdNPs

[Pd2(dba)3]

[PdCl2(cod)]

Pd/Cu-binaphthyl nanocatalyst

Cellulose-palladium nanoparticles

Palladium(II) chloride diamine (PdCl2(NH3)2)

Pd/C

Future Directions and Emerging Research Areas for Pdcl2 Binap Chemistry

Advanced Catalyst Design and Optimization Strategies

Future research will likely focus on developing next-generation BINAP-based palladium catalysts. This includes designing modified BINAP ligands with tailored electronic and steric properties to improve activity, selectivity, and robustness for challenging substrates. Strategies for immobilizing PdCl2(BINAP) onto solid supports (e.g., polymers, silica, metal-organic frameworks) are also being explored to facilitate catalyst recovery and recycling, thereby enhancing sustainability and cost-effectiveness. Furthermore, the development of more stable and easily handled precatalysts derived from PdCl2(BINAP) that resist decomposition and exhibit improved air and moisture tolerance will be a key area of focus.

Exploration of Novel Reaction Pathways and Substrate Scope

There is significant potential for exploring novel catalytic transformations catalyzed by PdCl2(BINAP) or related systems. This includes expanding the scope of existing reactions to include more complex or less reactive substrates, as well as investigating entirely new reaction pathways. For instance, applying Pd-BINAP catalysts to emerging areas such as C-H functionalization, photocatalysis, and electrochemical synthesis could unlock new synthetic routes. The development of tandem catalytic processes that combine Pd-BINAP-catalyzed steps with other catalytic transformations also represents a promising avenue for efficient molecular construction.

Integration of State-of-the-Art Characterization Techniques in Mechanistic Studies

A deeper understanding of the reaction mechanisms is crucial for rational catalyst design. Future research will increasingly integrate advanced in situ and operando spectroscopic techniques, such as NMR, IR, X-ray absorption spectroscopy (XAS), and X-ray scattering, to monitor catalytic cycles in real-time and identify key intermediates and resting states. These experimental insights, combined with high-level computational methods like Density Functional Theory (DFT), will provide unprecedented detail on how the BINAP ligand influences palladium's electronic and geometric structure, thereby controlling reactivity and stereoselectivity uzh.ch.

Synergistic Approaches Combining Computational and Experimental Research

The future of catalysis lies in the synergistic interplay between computational modeling and experimental validation. Computational studies will be employed to predict the performance of novel catalyst designs, map complex reaction energy landscapes, and elucidate the origins of enantioselectivity, guiding synthetic efforts. Conversely, experimental data will be used to refine computational models and validate theoretical predictions. This iterative approach, combining predictive power with empirical verification, will accelerate the discovery and optimization of highly efficient and selective PdCl2(BINAP)-based catalytic systems for a broader range of chemical transformations.

Q & A

Q. How is PdCl₂(BINAP) synthesized in situ for catalytic applications, and what are the critical reaction conditions?

PdCl₂(BINAP) is typically prepared by reacting PdCl₂ with the chiral ligand BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) in situ. For example, in enantioselective liquid-liquid extraction, PdCl₂ and (S)-BINAP are combined in a solvent system to form the active catalyst . Key considerations include stoichiometric ratios (e.g., 1:1 PdCl₂:BINAP), solvent choice (e.g., toluene or DMF), and reaction temperature (often room temperature to 110°C). Excess NaN₃ may also be used to synthesize azido derivatives like cis-[Pd(BINAP)(N₃)₂] .

Q. What spectroscopic and crystallographic methods are used to characterize PdCl₂(BINAP) complexes?

- X-ray crystallography resolves the planar geometry and bond lengths (e.g., Pd–N bonds in [(BINAP)Pd(NHArTrip)] are ~2.1 Å, longer than Pd(II)–N bonds) .

- EPR spectroscopy confirms the paramagnetic nature of Pd(I) intermediates derived from PdCl₂(BINAP), with g-values indicative of d⁹ electronic configurations .

- NMR spectroscopy (¹H, ³¹P) identifies ligand coordination modes and stereochemical outcomes, such as chiral environments in enantioselective reactions .